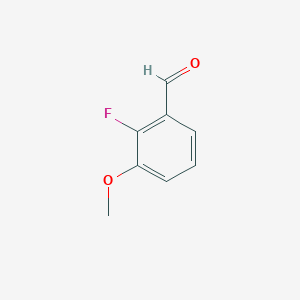
2-氟-3-甲氧基苯甲醛
概述
描述
2-Fluoro-3-methoxybenzaldehyde is a chemical compound that has been studied for its synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
A study by Wang Bao-jie (2006) discussed a simplified one-step synthetic method for a similar compound, 3-fluoro-4-methoxybenzaldehyde, which might be relevant for the synthesis of 2-Fluoro-3-methoxybenzaldehyde. The method involves reacting 2-fluoroanisole with hexamethylenetetramine in the presence of trifluoroacetic acid (Wang Bao-jie, 2006).
Molecular Structure Analysis
Research by G. O. Ildız et al. (2018) on 3-fluoro-4-methoxybenzaldehyde can provide insights into the molecular structure analysis of 2-Fluoro-3-methoxybenzaldehyde. This study involved spectroscopic methods and quantum chemistry calculations, revealing the equilibrium conformational composition in the gas phase (G. O. Ildız et al., 2018).
Chemical Reactions and Properties
Research by Ken Kokubo et al. (1999) on 2-Hydroxybenzaldehydes reacting with alkynes, alkenes, or allenes can provide insights into the chemical reactions and properties of 2-Fluoro-3-methoxybenzaldehyde. The study found that 2-Hydroxybenzaldehydes react efficiently in the presence of a rhodium-based catalyst system (Ken Kokubo et al., 1999).
Physical Properties Analysis
The physical properties of 2-Fluoro-3-methoxybenzaldehyde can be inferred from studies on similar compounds. For instance, the study by S. Nagaraju et al. (2018) on 2-methoxybenzaldehyde, which determined its crystal structure using X-ray diffraction, can provide insights into the physical properties (S. Nagaraju et al., 2018).
Chemical Properties Analysis
The chemical properties of 2-Fluoro-3-methoxybenzaldehyde can also be inferred from studies on related compounds. For instance, research on the fluorogenic aldehyde by Haiming Guo and F. Tanaka (2009) might offer insights into the chemical properties of 2-Fluoro-3-methoxybenzaldehyde, as it explores the fluorescence properties of similar aldehydes (Haiming Guo & F. Tanaka, 2009).
科学研究应用
Lanabecestat has been extensively studied for its potential in treating Alzheimer’s disease. It is a brain-permeable inhibitor of human BACE1, which reduces levels of amyloid-beta in the brain, cerebrospinal fluid, and plasma. This reduction is crucial in slowing the progression of Alzheimer’s disease .
Applications in Chemistry: Lanabecestat’s synthesis and reactions provide valuable insights into the development of other BACE1 inhibitors and similar compounds.
Applications in Biology and Medicine: Lanabecestat has been evaluated in clinical trials for its efficacy in treating early and mild Alzheimer’s disease. Although it showed promise in reducing amyloid-beta levels, it did not significantly slow cognitive or functional decline in patients .
Applications in Industry: The scalable synthesis of lanabecestat makes it a valuable compound for pharmaceutical research and development, particularly in the field of neurodegenerative diseases .
安全和危害
2-Fluoro-3-methoxybenzaldehyde is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation . In case of skin contact, it is advised to wash off immediately with plenty of water for at least 15 minutes and seek medical attention if irritation persists . In case of eye contact, rinse cautiously with water for several minutes and seek medical attention if irritation persists .
未来方向
2-Fluoro-3-methoxybenzaldehyde is a key precursor for drug discoveries . It is particularly used in the synthesis of benzosuberone derivatives . Given its role in the synthesis of potent and selective inhibitors of the PIM-1, PIM-2, and PIM-3 protein kinases , it is likely to continue to be a valuable compound in pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions: Lanabecestat is synthesized using a scalable Suzuki reaction process. This method involves the use of stable crystalline diethanolamine borate, which rapidly hydrolyzes under reaction conditions. The released diethanolamine plays a crucial role in the catalytic process and helps balance between unbound and bound palladium complexes .
Industrial Production Methods: The industrial production of lanabecestat involves the Suzuki coupling reaction, which is optimized for large-scale synthesis. The process ensures high yield and purity of the final product, making it suitable for pharmaceutical applications .
化学反应分析
Types of Reactions: Lanabecestat primarily undergoes substitution reactions due to its chemical structure. The presence of functional groups such as methoxy, methyl, and pyridinyl allows for various substitution reactions.
Common Reagents and Conditions:
Reagents: Palladium catalysts, diethanolamine borate, and other coupling agents.
Conditions: The reactions are typically carried out under controlled temperature and pressure to ensure optimal yield and purity.
Major Products: The major product of these reactions is lanabecestat itself, which is obtained in high purity through the optimized Suzuki coupling process .
作用机制
Lanabecestat exerts its effects by inhibiting the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). This inhibition prevents the formation of amyloid-beta, a protein that accumulates in the brains of Alzheimer’s disease patients. By reducing amyloid-beta levels, lanabecestat aims to slow the progression of the disease .
Molecular Targets and Pathways:
Target: Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1)
相似化合物的比较
Lanabecestat is one of several BACE1 inhibitors developed for Alzheimer’s disease treatment. Other similar compounds include verubecestat, atabecestat, and elenbecestat. While all these compounds target BACE1, lanabecestat is unique in its specific binding affinity and brain permeability .
List of Similar Compounds:
- Verubecestat
- Atabecestat
- Elenbecestat
Lanabecestat’s unique properties and extensive research make it a significant compound in the ongoing search for effective Alzheimer’s disease treatments.
属性
IUPAC Name |
2-fluoro-3-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-11-7-4-2-3-6(5-10)8(7)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHCOUDNHILORI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396248 | |
| Record name | 2-Fluoro-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103438-88-6 | |
| Record name | 2-Fluoro-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-3-methoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Q & A
Q1: Why is 2-Fluoro-3-methoxybenzaldehyde important in drug discovery, specifically in the context of the provided research?
A1: 2-Fluoro-3-methoxybenzaldehyde serves as a crucial starting material for the synthesis of 5-bromo-2-methylamino-8-methoxyquinazoline []. This quinazoline derivative represents a key intermediate in the development of novel drug candidates. The research highlights its importance by demonstrating a more efficient synthesis of this intermediate starting from 2-Fluoro-3-methoxybenzaldehyde. This streamlined approach, utilizing a telescoping process, reduces isolation steps from four to two and increases the overall yield by 18% []. This optimization significantly impacts the speed and cost-effectiveness of drug discovery efforts.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


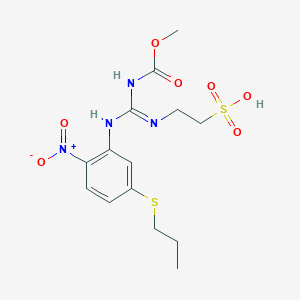
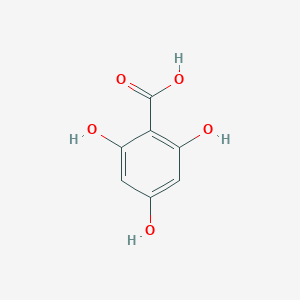
![1-[(2S,3R,4R,5S)-3,4-Dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]propan-2-one](/img/structure/B32337.png)
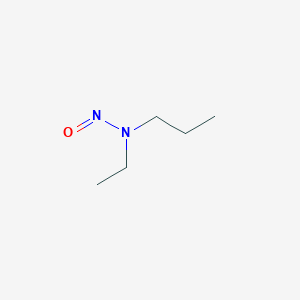




![Ethyl (1R,2S,4S,5S,6S)-5-hydroxy-8,8-dimethyl-7,9-dioxatricyclo[4.3.0.02,4]nonane-2-carboxylate](/img/structure/B32363.png)
![3-methoxy-5-[(Z)-pentadec-10-enyl]phenol](/img/structure/B32364.png)

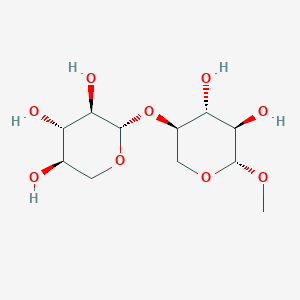

![[(3aR,4R,5R,6aS)-4-[(E,3S)-3-Hydroxy-5-phenylpent-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-Phenylbenzoate](/img/structure/B32376.png)